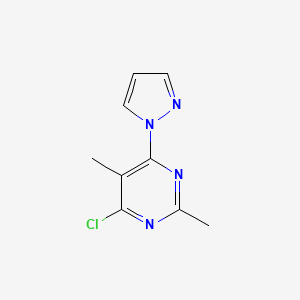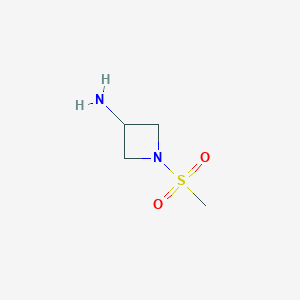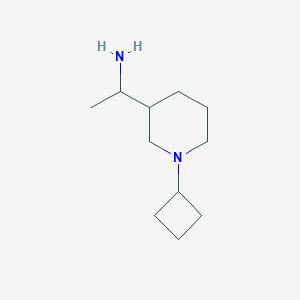![molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4](/img/structure/B1454519.png)
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile
Descripción general
Descripción
3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is a chemical compound with the CAS Number: 1343675-60-4 . It has a molecular weight of 226.68 and its IUPAC name is 2-cyanoethyl(2-methoxyethyl)sulfamoyl chloride . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 . The InChI key is CPELKQYFRJBIPL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 226.68 . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Separation and Purification in Biological Production
1,3-Propanediol and 2,3-butanediol are chemicals with extensive applications, including their biological production. The complex and costly separation of these diols from fermentation broths is a significant part of their production cost. Various separation methods, including evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, liquid–liquid extraction, and reactive extraction, have been explored. However, no single method has proved to be simple and efficient, and improvements are especially needed regarding yield, purity, and energy consumption. Future perspectives suggest that separation technologies like aqueous two-phase extraction with short-chain alcohols, pervaporation, reverse osmosis, and in situ extractive or pervaporative fermentations deserve more attention (Xiu & Zeng, 2008).
Synthesis and Applications of Phosphonic Acid
Phosphonic acid, with a phosphorus atom bonded to three oxygen atoms and one carbon atom, is utilized in various applications due to its structural analogy with the phosphate moiety or its coordination or supramolecular properties. Its bioactive properties make it useful in drugs, pro-drugs, bone targeting, the design of supramolecular or hybrid materials, surface functionalization, analytical purposes, medical imaging, and as a phosphoantigen. This versatility covers a broad spectrum of research fields, including chemistry, biology, and physics, making the synthesis of phosphonic acids a crucial topic for numerous research projects. Various synthesis methods are reviewed, highlighting the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure as the best methods to prepare phosphonic acids (Sevrain et al., 2017).
Propiedades
IUPAC Name |
N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPELKQYFRJBIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCC#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Chloro-2-methylthiazolo[5,4-B]pyridine](/img/structure/B1454453.png)
![[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B1454454.png)
![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)